2-(3-((3-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
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Description
The compound “2-(3-((3-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups, including a sulfonyl group, an indole ring, and a morpholino group. The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic substituent . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The morpholino group is a six-membered organic ring structure that contains one nitrogen atom and four carbon atoms.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the indole ring might undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Anticancer Evaluation
A study demonstrated the synthesis of novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring. These compounds were evaluated for their anticancer activity against breast cancer cell lines, with some showing significant inhibition. This research highlights the potential of indole and morpholine derivatives in developing anticancer therapies (Gaur et al., 2022).
Chemical Development of Receptor Antagonists
Another application involves the chemical development of a non-peptide antagonist for the vasopressin receptor 2, showcasing a complex synthesis route that includes steps relevant to the incorporation of sulfonyl and morpholino groups. This work underlines the utility of such compounds in the pharmaceutical development of receptor-targeted drugs (Hermecz et al., 2001).
Sulfonation of Indoles and Pyrroles
Research on the sulfonation of indoles and N-methylpyrrole in water presents a method that could be applicable to the synthesis of 2-(3-((3-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone, providing insights into efficient and rapid sulfonation techniques useful in medicinal chemistry and material science (Zhang et al., 2018).
Antimicrobial Agents
The design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents illustrate the potential of incorporating morpholine and sulfonyl functionalities for developing new antimicrobial compounds. This research contributes to the ongoing search for new treatments against microbial infections (Sahin et al., 2012).
Properties
IUPAC Name |
2-[3-[(3-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17-5-4-6-18(13-17)16-29(26,27)21-14-24(20-8-3-2-7-19(20)21)15-22(25)23-9-11-28-12-10-23/h2-8,13-14H,9-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVOFBBCZWHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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